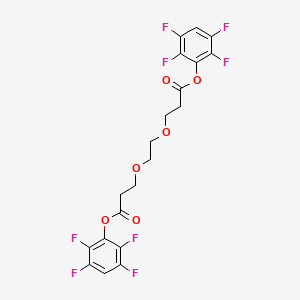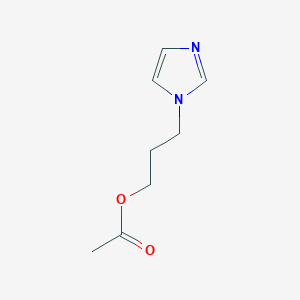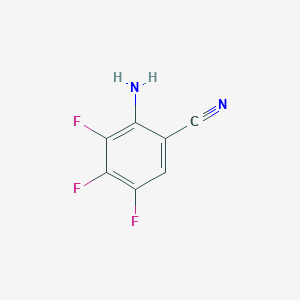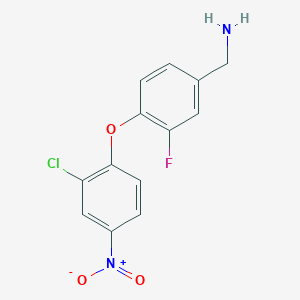
Tfp-peg2-tfp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrafluorophenyl-polyethylene glycol-tetrafluorophenyl (TFP-PEG2-TFP) is a compound widely used in various scientific research fields. It is a bifunctional polyethylene glycol (PEG) derivative with tetrafluorophenyl (TFP) ester groups at both ends. The molecular formula of this compound is C20F8H14O6, and it has a molecular weight of 502.309 . This compound is known for its high purity (≥95%) and is typically stored at -5°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
TFP-PEG2-TFP is synthesized through a series of chemical reactions involving the activation of PEG with TFP esters. The process typically involves the following steps:
Activation of PEG: Polyethylene glycol is first activated with TFP esters to form TFP-PEG.
Coupling Reaction: The activated TFP-PEG is then reacted with another TFP ester to form this compound.
The reaction conditions for these steps usually involve mild temperatures and specific pH ranges to ensure the stability of the TFP esters. Common solvents used in these reactions include methylene chloride, dimethyl sulfoxide (DMSO), and acetonitrile .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity. The compound is then purified through techniques such as chromatography and crystallization to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
TFP-PEG2-TFP undergoes various chemical reactions, including:
Nucleophilic Substitution: The TFP ester groups readily react with nucleophiles such as amines to form stable amide bonds.
Hydrolysis: TFP esters can hydrolyze in the presence of water, leading to the formation of PEG derivatives with carboxylic acid groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines are commonly used.
Hydrolysis: This reaction occurs under aqueous conditions, often at neutral or slightly basic pH.
Major Products Formed
Amide Bonds: Formed through nucleophilic substitution with amines.
Carboxylic Acid Derivatives: Formed through hydrolysis of TFP esters.
Scientific Research Applications
TFP-PEG2-TFP has a wide range of applications in scientific research, including:
Medical Research: Used in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Nanotechnology: Employed in the synthesis of nanoparticles and nanomaterials for various applications.
New Materials Research: Utilized in the development of advanced materials with specific properties.
Cell Culture: Applied in the modification of surfaces to improve cell adhesion and growth.
Ligand and Polypeptide Synthesis: Supports the synthesis of ligands and polypeptides by providing a stable and reactive linker.
Mechanism of Action
The mechanism of action of TFP-PEG2-TFP primarily involves its ability to form stable amide bonds with amines. The TFP ester groups react with primary and secondary amines, leading to the formation of amide bonds. This reaction is facilitated by the nucleophilic attack of the amine on the carbonyl carbon of the TFP ester, resulting in the release of tetrafluorophenol and the formation of the amide bond .
Comparison with Similar Compounds
TFP-PEG2-TFP can be compared with other similar compounds, such as:
MAL-dPEG12-TFP Ester: This compound also contains TFP ester groups but has a longer PEG spacer (49 atoms) and is used for similar applications, including crosslinking and bioconjugation.
Bis-PEG2-TFP Ester: Another similar compound with TFP ester groups at both ends, used in medical research, drug release, and nanotechnology.
This compound is unique due to its specific PEG spacer length and the presence of TFP ester groups, which provide high reactivity and stability in various applications.
Properties
Molecular Formula |
C20H14F8O6 |
|---|---|
Molecular Weight |
502.3 g/mol |
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[3-oxo-3-(2,3,5,6-tetrafluorophenoxy)propoxy]ethoxy]propanoate |
InChI |
InChI=1S/C20H14F8O6/c21-9-7-10(22)16(26)19(15(9)25)33-13(29)1-3-31-5-6-32-4-2-14(30)34-20-17(27)11(23)8-12(24)18(20)28/h7-8H,1-6H2 |
InChI Key |
NMYJSPXIYJLCTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-(2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethan-1-one](/img/structure/B12831158.png)

![2,4-Diphenylbenzo[h]chromen-1-ium tetrafluoroborate](/img/structure/B12831190.png)





